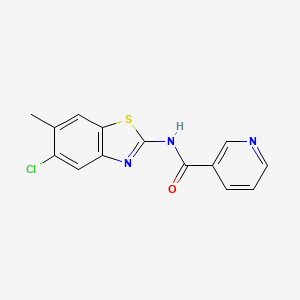

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)nicotinamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the benzothiazole family of compounds and is known to exhibit a range of biological activities.

Scientific Research Applications

- Benzothiazole derivatives have demonstrated anti-bacterial properties. Researchers have explored their potential as antibacterial agents against various pathogens .

- Benzothiazole derivatives have shown promise as anti-cancer agents. Their ability to inhibit tumor growth and metastasis makes them attractive candidates for further investigation .

- Some benzothiazole derivatives exhibit hypoglycemic effects, making them relevant for diabetes management .

Anti-Bacterial Activity

Anti-Inflammatory and Analgesic Effects

Anti-Cancer Potential

Hypoglycemic Activity

Anti-Fungal Properties

Aldosterone Synthase Inhibition

Mechanism of Action

Target of Action

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)nicotinamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme in Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their target enzymes and inhibit their activity . This interaction likely involves the formation of a complex between the compound and the DprE1 enzyme, which prevents the enzyme from carrying out its function .

Biochemical Pathways

The inhibition of the DprE1 enzyme disrupts the biosynthesis of arabinogalactan, a key component of the cell wall of Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to the death of the bacteria .

Result of Action

The result of the action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)nicotinamide is the inhibition of the growth of Mycobacterium tuberculosis, leading to its death . This makes the compound a potential candidate for the development of new anti-tubercular drugs .

properties

IUPAC Name |

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c1-8-5-12-11(6-10(8)15)17-14(20-12)18-13(19)9-3-2-4-16-7-9/h2-7H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKTWHFGIGBICX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5838218.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5838224.png)

![1-(cyclopropylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5838232.png)

![2-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5838256.png)

amino]propyl}(methyl)amino]propyl}-2-(hydroxyimino)acetamide trihydrochloride](/img/structure/B5838268.png)

![6-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5838280.png)